
APA modulator T5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le modulateur d'APA T5 est une petite molécule qui module l'adénylation alternative (APA), un mécanisme de régulation post-transcriptionnelle crucial. Le modulateur d'APA T5 favorise l'utilisation de l'APA distale vers proximale dans plusieurs transcrits, influençant l'expression des gènes en modifiant la longueur des régions non traduites 3' (UTR) des molécules d'ARN messager (ARNm) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du modulateur d'APA T5 implique plusieurs étapes, commençant par la préparation de la structure principale, la 3-cyclobutyl-6-(2-naphtylméthyl)-2,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle du modulateur d'APA T5 nécessite l'adaptation de la voie de synthèse tout en garantissant une pureté et un rendement élevés. Cela implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir une production efficace. Des mesures de contrôle de la qualité, notamment la résonance magnétique nucléaire (RMN), la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (MS), sont employées pour confirmer la pureté et l'identité du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le modulateur d'APA T5 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions peuvent être facilitées par divers réactifs dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Le modulateur d'APA T5 peut subir des réactions d'oxydation à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
4. Applications de recherche scientifique
Le modulateur d'APA T5 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le modulateur d'APA T5 est utilisé pour étudier les mécanismes de l'adénylation alternative et son impact sur l'expression des gènes.
Biologie : Il aide à comprendre la régulation du traitement de l'ARNm et le rôle de l'APA dans les fonctions cellulaires.
Médecine : Le modulateur d'APA T5 est précieux dans la recherche sur les maladies où la dysrégulation de l'APA est impliquée, telles que le cancer et les maladies neurodégénératives.
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies de l'APA .
5. Mécanisme d'action
Le modulateur d'APA T5 exerce ses effets en favorisant l'utilisation de l'APA distale vers proximale dans plusieurs transcrits. Il cible une région riche en A distinctive via la signalisation auto-régulée de la protéine 1 liant les polyadénylates nucléaires (PABPN1). Cette modulation affecte la longueur des UTR 3' des molécules d'ARNm, influençant ainsi l'expression des gènes et les fonctions cellulaires .
Composés similaires :
Modulateur d'APA T4 : Une autre petite molécule puissante qui module l'APA, favorisant l'utilisation de l'APA distale vers proximale de manière similaire au modulateur d'APA T5.
Autres modulateurs d'APA : Diverses petites molécules identifiées par criblage à haut débit qui influencent l'APA en ciblant différentes voies de régulation
Unicité du modulateur d'APA T5 : Le modulateur d'APA T5 est unique en raison de sa forte puissance et de sa sélectivité pour la modulation de l'APA. Il induit principalement l'utilisation du site de clivage et de polyadénylation (CR-APA) et de la région non traduite (UTR-APA), ce qui en fait un outil précieux pour comprendre les mécanismes moléculaires de l'APA et de l'épissage .
Applications De Recherche Scientifique
APA modulator T5 has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the mechanisms of alternative polyadenylation and its impact on gene expression.
Biology: It helps in understanding the regulation of mRNA processing and the role of APA in cellular functions.
Medicine: this compound is valuable in researching diseases where APA dysregulation is implicated, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new therapeutic agents targeting APA pathways .
Mécanisme D'action
APA modulator T5 exerts its effects by promoting distal-to-proximal APA usage in multiple transcripts. It targets a distinctive A-rich region via autoregulated polyadenylate-binding nuclear protein 1 (PABPN1) signaling. This modulation affects the length of the 3’ UTRs of mRNA molecules, thereby influencing gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
APA modulator T4: Another potent small molecule that modulates APA, promoting distal-to-proximal APA usage similar to APA modulator T5.
Other APA Modulators: Various small molecules identified through high-throughput screening that influence APA by targeting different regulatory pathways
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for APA modulation. It predominantly induces cleavage and polyadenylation site (CR-APA) and untranslated region (UTR-APA) usage, making it a valuable tool for understanding the molecular mechanisms of APA and splicing .
Propriétés
Formule moléculaire |
C21H19N3O |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-cyclobutyl-6-(naphthalen-2-ylmethyl)-2,7-dihydropyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C21H19N3O/c25-18-12-17(11-13-8-9-14-4-1-2-5-16(14)10-13)22-21-19(18)20(23-24-21)15-6-3-7-15/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,22,23,24,25) |
Clé InChI |
VZXWWWXYLPBGEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C3C(=O)C=C(NC3=NN2)CC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


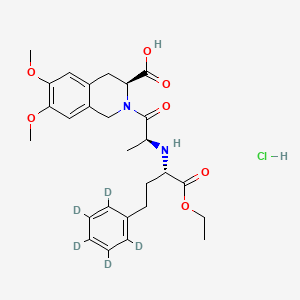
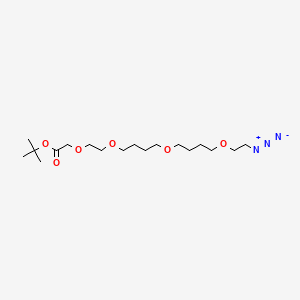
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
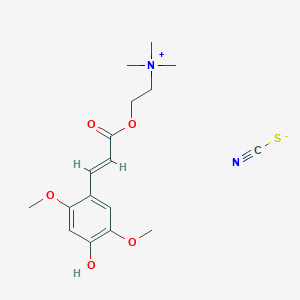
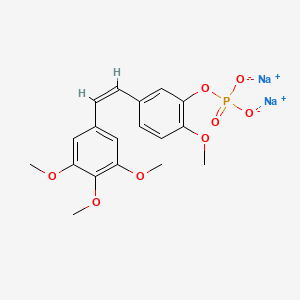
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
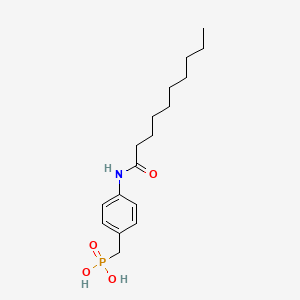

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
